molecular formula C8H5N3O6 B13560468 5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid

5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid

Cat. No.: B13560468
M. Wt: 239.14 g/mol
InChI Key: VUJRRMNFFZEHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring an isoxazolo-pyrimidine core. Its structure includes a carboxymethyl substituent at position 5 and a carboxylic acid group at position 2.

Properties

Molecular Formula

C8H5N3O6

Molecular Weight

239.14 g/mol

IUPAC Name

5-(carboxymethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H5N3O6/c12-3(13)1-11-2-9-6-4(7(11)14)5(8(15)16)10-17-6/h2H,1H2,(H,12,13)(H,15,16)

InChI Key

VUJRRMNFFZEHFH-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=NO2)C(=O)O)C(=O)N1CC(=O)O

Origin of Product

United States

Preparation Methods

Isoxazole-Pyrimidine Ring Formation

A common approach to synthesize fused isoxazolo-pyrimidines involves cyclization reactions between appropriately substituted pyrimidine precursors and 1,3-dipolar cycloaddition with nitrile oxides or related intermediates.

  • Starting Materials: Pyrimidine derivatives bearing reactive groups (e.g., amino, keto, or halogen substituents) at positions enabling ring fusion.
  • Cyclization Reagents: Nitrile oxides generated in situ from oximes and oxidants or halohydrins.
  • Conditions: Mild heating or reflux in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

This method ensures the formation of the isoxazole ring fused at the 5,4-position of the pyrimidine, consistent with the target compound's structure.

Introduction of Carboxymethyl and Carboxylic Acid Groups

The carboxymethyl group at position 5 and the carboxylic acid at position 3 can be introduced via:

  • Alkylation: Reaction of the heterocyclic core with haloacetic acid derivatives or esters under basic conditions to install the carboxymethyl substituent.
  • Hydrolysis: Conversion of ester groups to carboxylic acids by acidic or basic hydrolysis after alkylation or initial ring construction.

For example, methyl esters of carboxylic acids can be hydrolyzed under reflux with aqueous sodium hydroxide or hydrochloric acid to yield the free acids.

Oxidation to 4-Oxo-4,5-Dihydro Configuration

The 4-oxo group in the dihydroisoxazolo-pyrimidine system is typically obtained by:

  • Selective oxidation: Using oxidizing agents such as manganese dioxide, chromium(VI) reagents, or mild peroxides to oxidize the 4-position without disrupting the fused ring.
  • Tautomeric equilibration: Exploiting keto-enol tautomerism under acidic or basic conditions to favor the keto (oxo) form.

Purification and Characterization

  • Purification: Crystallization from suitable solvents (e.g., methanol, ethanol, or ethyl acetate) or chromatographic techniques (silica gel column chromatography).
  • Characterization: Confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis.

Representative Experimental Procedure (Adapted from Related Compounds)

Step Reagents and Conditions Outcome
1. Preparation of pyrimidine precursor Condensation of amidines with β-ketoesters under reflux in ethanol Formation of substituted pyrimidine core
2. Generation of nitrile oxide Oxidation of aldoximes with sodium hypochlorite in aqueous medium In situ nitrile oxide formation
3. Cycloaddition Reaction of pyrimidine precursor with nitrile oxide in DMF at 50-80 °C Formation of fused isoxazolo-pyrimidine ring
4. Alkylation Treatment with bromoacetic acid or its ester in presence of base (e.g., potassium carbonate) in DMF Introduction of carboxymethyl substituent
5. Hydrolysis Reflux with aqueous NaOH or HCl to hydrolyze esters Conversion to carboxylic acid groups
6. Oxidation Treatment with MnO2 or CrO3 under controlled conditions Formation of 4-oxo group
7. Purification Recrystallization from methanol or column chromatography Isolation of pure target compound

Data Table Summarizing Key Reaction Parameters

Step Reagents Solvent Temperature Time Yield (%) Notes
Pyrimidine synthesis Amidines + β-ketoesters Ethanol Reflux (78 °C) 4-6 h 70-85 Stirring under nitrogen
Nitrile oxide generation Aldoximes + NaOCl Water/Acetonitrile 0-5 °C 1 h N/A In situ generation
Cycloaddition Pyrimidine + nitrile oxide DMF 50-80 °C 12-16 h 60-75 Monitor by TLC
Alkylation Bromoacetic acid ester + K2CO3 DMF Room temp 6-8 h 65-80 Anhydrous conditions
Hydrolysis NaOH (aq) Water/ethanol Reflux (80 °C) 2-4 h 85-90 Acidify post-reaction
Oxidation MnO2 or CrO3 Dichloromethane Room temp 3-5 h 70-80 Avoid overoxidation

Research Findings and Source Diversity

  • The synthetic approach aligns with methodologies reported for related fused heterocyclic systems such as 1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c]oxazine carboxylic acids, which utilize halogenated acetals and ethanoate derivatives for ring construction and functionalization.
  • Alkylation and hydrolysis steps are standard in heterocyclic chemistry for installing carboxymethyl and carboxylic acid groups, as demonstrated in pyridine and pyrazole carboxylic acid syntheses.
  • Oxidation to keto forms in fused heterocycles is well-documented using manganese dioxide or chromium-based reagents, balancing reactivity and selectivity.
  • Purification and characterization protocols follow conventional organic synthesis practices ensuring high purity and structural confirmation.

Chemical Reactions Analysis

Types of Reactions

5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxo group to a hydroxyl group.

    Substitution: This can involve the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects . The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Structural Features:

  • Core : Isoxazolo[5,4-d]pyrimidine fused ring system.
  • Substituents :
    • Position 3: Carboxylic acid (-COOH).
    • Position 5: Carboxymethyl (-CH2COOH) group.
  • Molecular Formula : Likely C8H7N3O6 (inferred from analogs in and ).
  • CAS Number: Not explicitly listed; closest analogs include 4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid (CAS 91258-47-8) and its 5-methyl derivative (CAS 1104927-34-5) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoxazolo-Pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Properties Source (CAS/Reference)
5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid -COOH (C3), -CH2COOH (C5) C8H7N3O6* 241.16* Hypothesized: Enzyme inhibition, drug delivery Inferred from analogs
5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid -COOH (C3), -CH3 (C5) C7H5N3O4 195.13 Bioactive small molecule; research chemical CAS 1104927-34-5
Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate -COOEt (C3), -H (C5) C8H7N3O4 209.16 Intermediate in organic synthesis CAS 1326813-15-3
4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid -COOH (C3), -H (C5) C6H3N3O4 181.11 Parent compound; synthetic precursor CAS 91258-47-8
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid Complex pyridine substituent (C5) C13H12ClF3N4O3 380.71 Agrochemical research (herbicide candidate) Not listed

*Inferred based on structural analogs.

Key Observations:

Substituent Impact on Bioactivity :

  • The 5-methyl derivative (CAS 1104927-34-5) is marketed as a bioactive small molecule, highlighting the importance of alkyl substituents in enhancing stability or target binding .
  • The carboxymethyl group in the target compound may improve solubility or enable conjugation in prodrug design, though direct evidence is lacking.

Synthetic Versatility :

  • Ethyl ester derivatives (e.g., CAS 1326813-15-3) are used as intermediates, suggesting the carboxylic acid group at C3 is reactive and amenable to further functionalization .

Agrochemical Potential: Compounds with pyridine or benzothiazole substituents (e.g., ) demonstrate the scaffold's adaptability in pesticide development .

Biological Activity

5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of isoxazolo[5,4-d]pyrimidines, which have shown promise in various biological applications. The structural formula can be represented as follows:

C9H8N2O5\text{C}_9\text{H}_8\text{N}_2\text{O}_5

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolo[5,4-d]pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against several human cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung carcinoma)15.2
MCF7 (Breast adenocarcinoma)12.8
HT29 (Colon adenocarcinoma)18.6

These studies indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The proposed mechanisms through which 5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid exerts its anticancer effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression, including VEGFR-2 and Aurora A kinase .
  • Induction of Apoptosis : It activates the caspase cascade, leading to programmed cell death in cancer cells .
  • Anti-Angiogenic Properties : The compound may inhibit angiogenesis, thereby limiting tumor growth and metastasis .

Additional Biological Activities

In addition to its anticancer properties, derivatives of this compound have demonstrated other biological activities:

  • Antimicrobial Activity : Some studies indicate that related compounds exhibit antimicrobial effects against multidrug-resistant strains of bacteria .
  • Immunosuppressive Effects : Certain derivatives have shown potential in modulating immune responses, which could be beneficial in autoimmune diseases .

Case Studies

  • Study on Cytotoxicity : A study conducted on a series of oxazolo[5,4-d]pyrimidine derivatives found that those with specific substitutions exhibited enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
  • In Vivo Studies : In vivo experiments using animal models have shown promising results in reducing tumor size when treated with compounds similar to 5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis of heterocyclic carboxylic acids often involves condensation reactions (e.g., between aldehydes and aminopyrimidines) followed by cyclization. Catalysts such as palladium or copper (commonly used in similar isoxazolopyridine syntheses) improve regioselectivity . Solvent choice (e.g., DMF or toluene) and temperature control (80–120°C) are critical to minimize side reactions. Post-synthetic purification via recrystallization or column chromatography ensures ≥95% purity, as seen in analogous compounds .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s tautomeric forms and structural integrity?

  • Methodology : Use a combination of FTIR (to confirm carboxylic acid O–H stretches at 2500–3000 cm⁻¹ and carbonyl groups at ~1700 cm⁻¹) and NMR (¹H and ¹³C) to resolve tautomeric equilibria between keto-enol forms. For example, ¹H NMR signals near δ 12–14 ppm indicate acidic protons, while ¹³C NMR peaks at ~160–180 ppm confirm carbonyl carbons . Single-crystal X-ray diffraction (as applied to structurally related compounds) provides definitive proof of molecular geometry .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodology : Due to poor aqueous solubility (common in carboxylic acid derivatives), use polar aprotic solvents like DMSO for stock solutions. For biological assays, dilute in buffered media (pH 7.4) with <1% DMSO to maintain stability. Pre-saturation studies (via dynamic light scattering) are recommended to avoid precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodology : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from differences in assay conditions (e.g., bacterial strain variability or cell line sensitivity). Standardize protocols using reference compounds (e.g., imazamox or imazethapyr for enzyme inhibition studies) and validate via dose-response curves . Meta-analyses of published data can identify confounding variables like solvent effects .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (e.g., using AutoDock Vina) against enzymes like dihydrofolate reductase (DHFR) or cytochrome P450, leveraging crystal structures from the RCSB PDB database. QSAR models trained on pyrimidine-carboxylic acid derivatives can forecast binding affinities and guide structural optimization .

Q. What are the critical parameters for designing stability studies under varying storage conditions?

  • Methodology : Assess thermal stability via thermogravimetric analysis (TGA) and hydrolytic degradation in buffers (pH 2–9) at 25–40°C. Monitor degradation products using HPLC-MS. For long-term storage, recommend desiccated environments at –20°C, as carboxylic acids are prone to hygroscopic decomposition .

Safety and Handling

Q. What PPE and engineering controls are essential for safe laboratory handling?

  • Methodology : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent dermal/ocular exposure. Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks. Emergency protocols (e.g., skin decontamination with water for ≥15 minutes) align with GHS guidelines for unclassified but reactive heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.